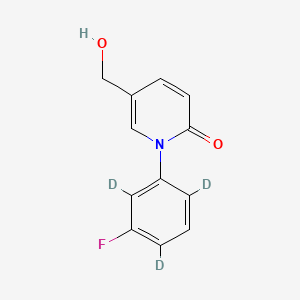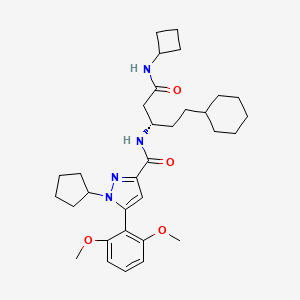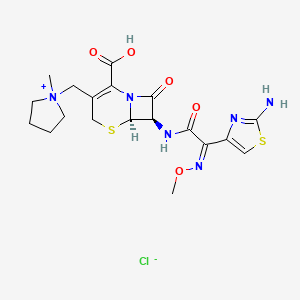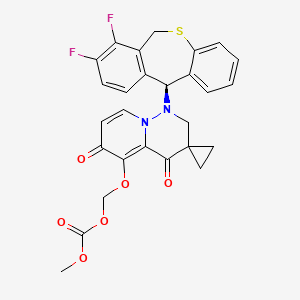
Fluorofenidone impurity 1-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorofenidone impurity 1-d3 is a deuterium-labeled derivative of Fluorofenidone impurity 1. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. The molecular formula of this compound is C12H7D3FNO2, and it has a molecular weight of 222.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorofenidone impurity 1-d3 involves the incorporation of deuterium into Fluorofenidone impurity 1. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process includes:
Deuteration of Precursors: The starting materials are subjected to deuteration using deuterated reagents such as deuterium gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and time, to ensure the efficient incorporation of deuterium into the target molecule
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure the desired level of deuteration and purity
Chemical Reactions Analysis
Types of Reactions
Fluorofenidone impurity 1-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Fluorofenidone impurity 1-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and quality control of pharmaceuticals to ensure the consistency and efficacy of drug formulations
Mechanism of Action
The mechanism of action of Fluorofenidone impurity 1-d3 involves its role as a tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, providing insights into the behavior of the parent drug, Fluorofenidone. The molecular targets and pathways involved include:
Pharmacokinetics: Deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: The incorporation of deuterium can alter the metabolic pathways, providing valuable information on drug metabolism and potential interactions
Comparison with Similar Compounds
Fluorofenidone impurity 1-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Fluorofenidone impurity 1: The non-deuterated version of the compound.
Deuterated Drug Metabolites: Other deuterium-labeled drug metabolites used in similar studies.
Isotope-Labeled Compounds: Compounds labeled with other stable isotopes such as carbon-13 (13C) or nitrogen-15 (15N).
The uniqueness of this compound lies in its specific application as a deuterium-labeled tracer, providing distinct advantages in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one |
InChI |
InChI=1S/C12H10FNO2/c13-10-2-1-3-11(6-10)14-7-9(8-15)4-5-12(14)16/h1-7,15H,8H2/i2D,3D,6D |
InChI Key |
JBJWRDYSISSMGN-WQNTXASMSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)CO)[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)

![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)







